ethyl 4-{[(E)-{4-[(phenylcarbonyl)oxy]phenyl}methylidene]amino}benzoate
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Overview
Description
ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a benzoyloxyphenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoyloxyphenylmethylidene Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine to form 4-(benzoyloxy)benzaldehyde.
Condensation Reaction: The 4-(benzoyloxy)benzaldehyde is then reacted with 4-aminobenzoic acid ethyl ester in the presence of a suitable catalyst, such as piperidine, to form the desired product, ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[(E)-{[4-(HYDROXY)PHENYL]METHYLIDENE}AMINO]BENZOATE: Similar structure but with a hydroxy group instead of a benzoyloxy group.
ETHYL 4-[(E)-{[4-(METHOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE: Similar structure but with a methoxy group instead of a benzoyloxy group.
Uniqueness
ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE is unique due to the presence of the benzoyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a precursor in organic synthesis.
Properties
Molecular Formula |
C23H19NO4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[(4-benzoyloxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C23H19NO4/c1-2-27-22(25)19-10-12-20(13-11-19)24-16-17-8-14-21(15-9-17)28-23(26)18-6-4-3-5-7-18/h3-16H,2H2,1H3 |
InChI Key |
NRBUQSKQDAFVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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